molecular formula C24H27N5O3 B11245605 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11245605
M. Wt: 433.5 g/mol
InChI Key: AXGNVQSPIXVFOQ-UHFFFAOYSA-N
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Description

N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a complex organic compound that features an indole moiety, a piperidine ring, and a hexahydrocinnolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the piperidine ring, and finally the coupling with the hexahydrocinnolinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1H-INDOLE-2-CARBONYL)PIPERIDIN-4-YL]-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . The hexahydrocinnolinone structure may contribute to the compound’s stability and bioavailability .

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C24H27N5O3/c30-22(15-29-23(31)14-17-6-2-4-8-20(17)27-29)25-18-9-11-28(12-10-18)24(32)21-13-16-5-1-3-7-19(16)26-21/h1,3,5,7,13-14,18,26H,2,4,6,8-12,15H2,(H,25,30)

InChI Key

AXGNVQSPIXVFOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4

Origin of Product

United States

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